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Introduction

Alisertib (MLN8237) is an investigational, oral, selective inhibitor of Aurora A kinase (AAK), a key

regulator of mitosis. It is being developed for the treatment of hematological and non-hematological

malignancies. The characterization of its population pharmacokinetics (PopPK) is essential for understanding

the sources of inter-individual variability in drug exposure, which in turn informs dosing recommendations

across different patient populations. These application notes summarize the developed PopPK models, their

clinical applications, and key methodologies based on available scientific literature, to support researchers

and drug development professionals in their work.

Model Structures and Parameters

Population pharmacokinetic analyses for alisertib have been conducted using non-linear mixed-effects

modeling, primarily with software such as NONMEM. The models were developed using data from adult

and pediatric patients with cancer across multiple clinical trials.
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The pharmacokinetics of alisertib are consistently described by a two-compartment model with an

absorption phase characterized by transit compartments [1] [2].

Adult Model: A two-compartment model with a four-transit compartment absorption and linear
elimination was developed from data of 671 adult patients [2].

Pediatric Model: A two-compartment model with oral absorption described by three transit
compartments was developed using data from 146 pediatric patients [1].

The following table summarizes the structural model parameters and the key covariates identified in the final

models.

Table 1: Alisertib Population Pharmacokinetic Model Structures and Key Covariates

Model
Feature

Adult PopPK Model [2] Pediatric PopPK Model [1]

Base
Structural
Model

Two-compartment with 4-transit absorption Two-compartment with 3-transit

absorption

Key
Covariates

Region (East Asia): 52% higher relative
bioavailability compared to Western

patients.

Body Surface Area (BSA): Apparent
oral clearance (CL/F) and central

volume of distribution (Vc/F) correlated
with BSA.

Impact on
Dosing

Supported a 40% lower dose (30 mg b.i.d.)
in East Asian patients to achieve exposures

comparable to 50 mg b.i.d. in Western
patients.

Supported BSA-based dosing (e.g., 80
mg/m²) for the pediatric population

(ages 2-21 years).

Other
Covariates

Mild hepatic or renal impairment did not
have clinically relevant effects.

Not specified in the available excerpt.

Quantitative Exposure-Safety Relationships

PopPK models have been leveraged to establish critical exposure-safety relationships for alisertib,

informing its therapeutic window.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5736852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5736852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274904/
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5736852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274904/
https://www.smolecule.com/products/s548303?utm_src=pdf-body
https://www.smolecule.com/products/s548303?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Table 2: Exposure-Safety Relationships for Alisertib

Population Safety Endpoint Finding Significance

Global Adult &
East Asian
Patients [2]

Grade ≥3

Neutropenia, Grade
≥2 Stomatitis, Grade

≥2 Diarrhea

Statistically significant

exposure-response
relationships were

established via logistic
regression.

Supported the rationale for

a lower dosage in Asia
during global drug

development.

Pediatric
Patients [1]

Grade ≥2 Stomatitis,
Febrile Neutropenia

Statistically significant
relationships (P < .01) were

observed with alisertib
exposure.

Toxicities were consistent
with the drug's known

antiproliferative
mechanism.

Workflow for PopPK Model Development and
Application

The following diagram illustrates the general workflow for developing and applying a population

pharmacokinetic model, integrating steps confirmed in the alisertib analyses and general PopPK guidance

[1] [3] [4].
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Diagram 1: PopPK Model Development and Application Workflow

Experimental Protocols and Methodologies

This section outlines key methodological details from the cited alisertib studies.

Clinical Study Designs for PopPK Data Collection

The PopPK models for alisertib were built using data from several clinical trials. The following provides

specifics from a pivotal pediatric study.

Study Identification: ADVL0812 (NCT02444884) and ADVL0921 (NCT01154816) [1].

Patient Population: Children and adolescents (aged >12 months to ≤21 years) with
relapsed/refractory solid tumors or leukemias [1] [5].

Dosing: Alisertib was administered orally at doses ranging from 45-100 mg/m² as a powder-in-
capsule or at a fixed dose of 80 mg/m² as enteric-coated tablets, on days 1-7 of a 21-day cycle [1].

PK Sampling:
Serial Sampling (ADVL0812): Blood samples were collected pre-dose and at multiple time

points up to 24 hours after dosing on Cycle 1, Day 1 [1].
Sparse Sampling (ADVL0921): Three additional samples were collected on Cycle 1, Day 1

(e.g., at 1-2, 3-4, and 6-8 hours) [1] [5].
Bioanalytical Method: Plasma concentrations of alisertib were quantified using a validated liquid
chromatography–tandem mass spectrometry (LC-MS/MS) assay with a lower limit of
quantification (LLOQ) of 10 nmol/L [1].

Model Evaluation Methods

During PopPK model development, different models are compared and evaluated using statistical criteria.

Objective Function Value (OFV): A value provided by NONMEM, where a lower OFV indicates a

better model fit. A decrease in OFV of >3.84 points (χ², p<0.05) for one additional parameter is
considered statistically significant when comparing nested models [3].

Goodness-of-Fit Plots: Standard diagnostic plots include observed vs. population-predicted
concentrations, observed vs. individual-predicted concentrations, and conditional weighted residuals

vs. time or predictions [3].
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Visual Predictive Check (VPC): A graphical tool used to evaluate the model's ability to simulate data

that matches the central trend and variability of the observed data [3].

Clinical Applications and Dosing Rationale

The developed PopPK models have been directly applied to support critical dosing decisions in clinical

development.

Regional Dosing Adjustment

A key application of the global PopPK model was to quantitatively justify regional dosing differences [2].

Finding: East Asian patients had a 52% higher relative bioavailability and ~40% lower apparent
oral clearance (CL/F) compared to Western patients.

Application: Model-based simulations demonstrated that a dose of 30 mg twice daily in East Asian
patients produced systemic exposures comparable to 50 mg twice daily in Western patients.

Outcome: This provided a scientific basis for the 40% lower recommended dose in East Asia,
enabling optimized global drug development.

Pediatric Dosing Justification

In pediatric patients, the PopPK analysis confirmed that body size is a major covariate [1].

Finding: Apparent oral clearance (CL/F) and central volume of distribution (Vc/F) were correlated

with Body Surface Area (BSA) across the age range of 2 to 21 years.
Application: This supported the use of BSA-based dosing (80 mg/m²) in the pediatric population,

ensuring similar drug exposures across different age groups and comparability to adult exposures at
the recommended dose.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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